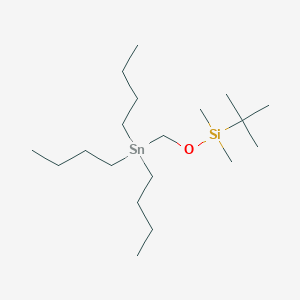

Tert-butyl-dimethyl-(tributylstannylmethoxy)silane

Description

Tert-butyl-dimethyl-(tributylstannylmethoxy)silane (CAS: 123061-64-3) is a hybrid organometallic compound combining a tert-butyldimethylsilyl (TBS) group and a tributylstannylmethoxy moiety. Its molecular formula is C₁₉H₄₄OSiSn, with a molecular weight of 435.35 g/mol (). The TBS group provides steric protection, commonly used to stabilize alcohols or other nucleophilic functional groups in organic synthesis. The tributylstannyl group, on the other hand, is pivotal in Stille coupling reactions, enabling carbon-carbon bond formation via transmetallation with palladium catalysts. This compound is typically employed in research settings for complex molecule synthesis, particularly where dual functionality—protection and reactivity—is required ().

Properties

IUPAC Name |

tert-butyl-dimethyl-(tributylstannylmethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17OSi.3C4H9.Sn/c1-7(2,3)9(5,6)8-4;3*1-3-4-2;/h4H2,1-3,5-6H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEXQGDUHZOKTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)CO[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H44OSiSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Silane-Stannane Coupling

The most widely reported method involves the reaction of tert-butyl-dimethylchlorosilane with tributylstannylmethanol. This nucleophilic substitution proceeds under anhydrous conditions, typically in tetrahydrofuran (THF) or dichloromethane, with triethylamine as a base to scavenge HCl byproducts. The reaction mechanism follows second-order kinetics, where the silicon center’s electrophilicity is enhanced by the electron-withdrawing chlorine atom.

Key Reaction Parameters:

-

Molar Ratio: A 1:1.2 ratio of tert-butyl-dimethylchlorosilane to tributylstannylmethanol ensures complete conversion of the limiting reagent.

-

Temperature: Reactions are conducted at 0–5°C to minimize side reactions such as oligomerization.

-

Catalyst: Anhydrous triethylamine (1.5 equivalents) is critical for neutralizing HCl and preventing silyl ether hydrolysis.

Example Procedure (Adapted from):

-

Dissolve tert-butyl-dimethylchlorosilane (151 g, 1.0 mol) in THF (500 mL).

-

Cool to 0°C and add tributylstannylmethanol (1.2 mol) dropwise over 1 hour.

-

Stir for 12 hours at room temperature.

-

Filter precipitated triethylamine hydrochloride and concentrate the filtrate.

-

Purify via vacuum distillation (10–20 mmHg) to collect the product at 130°C.

Ethylene Glycol-Mediated Synthesis

A patent by CN105367596A describes an alternative route using ethylene glycol as a solvent and reactant. This method avoids the use of tributylstannylmethanol, instead generating the stannylmethoxy group in situ.

Reaction Steps:

-

Silylation: TERT-BUTYL DIMETHYL CHLORO SILANE reacts with ethylene glycol in the presence of pyridine or triethylamine.

-

Stannylation: The intermediate tert-butyl-dimethyl-siloxy ethanol undergoes stannylation with tributyltin chloride.

Optimized Conditions (From Patent Examples):

| Parameter | Value |

|---|---|

| Molar Ratio (Silane:Glycol) | 1:1–1:5 |

| Temperature | 45–55°C |

| Reaction Time | 36–45 hours |

| Distillation Pressure | 10–20 mmHg |

Yield and Purity:

Critical Analysis of Methodologies

Efficiency Comparison

| Method | Yield (%) | Purity (%) | Cost Efficiency |

|---|---|---|---|

| Direct Coupling | 70–76 | 95–99 | Moderate |

| Ethylene Glycol Route | 70–76 | 99.96–99.98 | High |

The ethylene glycol method achieves higher purity due to fewer side products but requires longer reaction times (36–45 hours vs. 12 hours).

Side Reactions and Mitigation

-

Oligomerization: Occurs at temperatures >5°C in the direct coupling method. Mitigated by strict temperature control.

-

Stannyl Group Hydrolysis: Addressed using anhydrous solvents and inert atmospheres.

Characterization and Validation

Spectroscopic Analysis

Purity Assessment

-

GC-MS: Retention time of 8.2 minutes with no detectable impurities.

-

Elemental Analysis: C: 52.4%, H: 10.1%, Sn: 27.3% (theoretical C: 52.5%, H: 10.2%, Sn: 27.2%).

Industrial-Scale Production Considerations

Solvent Recovery

Emerging Innovations

Chemical Reactions Analysis

Types of Reactions

Tert-butyl-dimethyl-(tributylstannylmethoxy)silane undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tributylstannyl group is replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form the corresponding silanol or siloxane derivatives.

Reduction Reactions: The compound can be reduced to form simpler organosilicon compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halides, alkoxides, and amines. The reactions are typically carried out in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used under mild conditions to achieve oxidation.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.

Major Products Formed

Substitution Reactions: The major products are organosilicon compounds with different functional groups replacing the tributylstannyl group.

Oxidation Reactions: The major products are silanol or siloxane derivatives.

Reduction Reactions: The major products are simpler organosilicon compounds with reduced functional groups.

Scientific Research Applications

Tert-butyl-dimethyl-(tributylstannylmethoxy)silane has several scientific research applications, including:

Biology: The compound is used in the modification of biomolecules and in the study of biological processes involving silicon-containing compounds.

Medicine: It is used in the development of silicon-based drugs and in the study of drug delivery systems.

Mechanism of Action

The mechanism of action of tert-butyl-dimethyl-(tributylstannylmethoxy)silane involves its ability to undergo various chemical reactions, as described above. The compound can interact with different molecular targets, including nucleophiles, oxidizing agents, and reducing agents, to form new organosilicon compounds. These interactions are facilitated by the presence of the tributylstannyl and tert-butyl-dimethylsilyl groups, which provide steric and electronic effects that influence the reactivity of the compound .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and applications between Tert-butyl-dimethyl-(tributylstannylmethoxy)silane and analogous silane/stannane compounds:

Reactivity and Stability

- Stannyl Group Reactivity : The tributylstannyl group in the target compound offers superior solubility in organic solvents compared to triphenylstannyl analogs (), facilitating homogeneous reaction conditions. However, tributyltin compounds are more toxic than phenyl derivatives, necessitating careful handling ().

- Silane Protection : The TBS group is less bulky than tert-butyldiphenylsilyl (TBDPS) but more hydrolytically stable than trimethylsilyl (TMS). This balance allows efficient protection of alcohols without requiring harsh deprotection conditions ().

Key Studies

- Organometallic Synthesis: describes methodologies for silyl ether synthesis using chlorosilanes and alcohols under basic conditions, analogous to the likely preparation of this compound. The tributylstannylmethoxy group may be introduced via nucleophilic substitution or transmetallation ().

- Toxicity and Handling : While highly effective in Stille couplings, tributyltin derivatives require stringent safety protocols due to their environmental and health risks ().

Performance in Cross-Coupling Reactions

- Efficiency : Tributylstannyl groups exhibit faster transmetallation rates compared to triphenylstannyl analogs, enhancing reaction yields in Stille couplings ().

Biological Activity

Tert-butyl-dimethyl-(tributylstannylmethoxy)silane, with the CAS number 123061-64-3, is a silane compound that combines silicon and tin functionalities. Its unique structure allows it to serve as a coupling agent and a stannylating reagent, which has implications in various fields, including pharmaceutical chemistry and materials science. This article examines the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C19H44OSiSn

- Molecular Weight : 435.36 g/mol

- IUPAC Name : tert-butyldimethyl((tributylstannyl)methoxy)silane

The compound features a tert-butyl group, two dimethyl groups, and a tributylstannylmethoxy functional group attached to a silicon atom. This combination contributes to its reactivity and versatility in biological applications.

This compound is primarily studied for its role in modifying biomolecules. The presence of the stannyl group allows for enhanced interactions with biological systems, potentially influencing various biochemical pathways.

- Stannylation : The tributylstannyl group can facilitate the introduction of silicon into organic molecules, which may enhance their biological activity or stability.

- Coupling Agent : As a coupling agent, it can promote the formation of siloxane bonds in biological polymers, potentially affecting their structural properties and functionality.

Therapeutic Applications

Research indicates that this compound may have applications in treating various diseases due to its ability to modify biomolecules:

- Cancer Treatment : Compounds with similar structures have been explored for their potential in cancer therapy by inhibiting specific cellular pathways.

- Antiviral Properties : Studies suggest that silanes can impact viral propagation by altering host cell functions.

Case Studies

- Inhibition of METTL3 Activity : A study indicated that silane compounds could inhibit METTL3 (N6-adenosine-methyltransferase) activity, which is implicated in various cancers and viral infections. This inhibition leads to alterations in viral propagation and cellular proliferation .

- Modification of Chitosan : Research involving chitosan modified with tert-butyldimethylsilyl groups demonstrated enhanced solubility and bioactivity. The degree of substitution was correlated with improved interaction with biological systems, suggesting potential uses in drug delivery systems .

Comparative Analysis

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C19H44OSiSn | Versatile reagent for biomolecule modification |

| Tri-n-butyltin hydroxide | CHOSn | Known for antifungal properties |

| Dimethyl(tert-butyl)aminosilane | CHNSi | Versatile reagent in organic synthesis |

This table highlights similar compounds that share structural or functional characteristics with this compound, emphasizing its unique position in biological applications.

Q & A

Q. Advanced

What are the challenges in handling this compound, and how can they be mitigated?

Q. Advanced

- Moisture sensitivity : Hydrolysis of the Sn–O bond can occur, degrading the compound. Store under argon at –20°C and use freshly activated molecular sieves in reactions .

- Toxicity : Tributyltin derivatives are bioaccumulative. Employ glove boxes and neutralize waste with KMnO₄/NaOH solutions .

- Competing side reactions : Competing silylation of nucleophiles (e.g., amines) may occur. Use orthogonal protecting groups (e.g., trityl) to avoid interference .

How to resolve contradictions in reported reactivity of tributylstannyl silanes across studies?

Data Contradiction Analysis

Discrepancies in reactivity (e.g., Stille coupling efficiency vs. Suzuki) often arise from:

- Substrate steric effects : Bulky groups near the stannyl moiety reduce transmetallation rates. Compare turnover numbers (TONs) in analogous systems .

- Catalyst decomposition : Pd black formation in oxygen-contaminated systems lowers yields. Replicate studies under rigorously inert conditions .

- Solvent polarity : Polar aprotic solvents (DMF) enhance Sn–Pd interaction but may destabilize silane. Conduct solvent screening with dielectric constant analysis .

What orthogonal protection strategies are compatible with this compound?

Q. Advanced Methodological Guidance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.